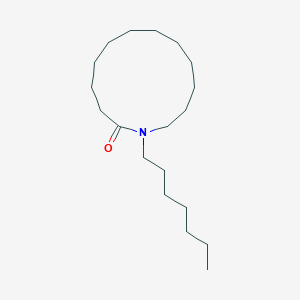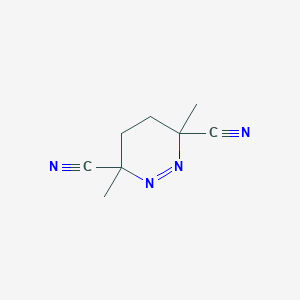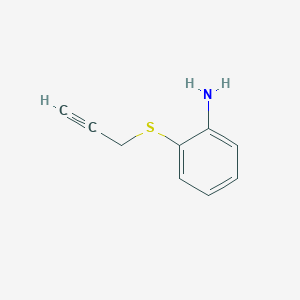
Bis(4-nitrobenzyl) succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-nitrobenzyl) succinate is an organic compound that features two 4-nitrobenzyl groups attached to a succinate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-nitrobenzyl) succinate typically involves the reaction of succinic acid with 4-nitrobenzyl alcohol in the presence of a dehydrating agent. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of coupling agents like DCC can be scaled up for industrial applications. The choice of solvent, temperature, and reaction time would be optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-nitrobenzyl) succinate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The reduction of nitro groups yields bis(4-aminobenzyl) succinate.
Substitution: Depending on the nucleophile used, various substituted benzyl succinates can be formed.
Aplicaciones Científicas De Investigación
Bis(4-nitrobenzyl) succinate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving nitroreductases.
Industry: Used in the production of polymers and other materials where controlled release of functional groups is required
Mecanismo De Acción
The mechanism of action of bis(4-nitrobenzyl) succinate involves the cleavage of the nitrobenzyl groups under specific conditions, such as enzymatic reduction. The nitro groups are reduced to amino groups, which can then participate in further chemical reactions. This property makes it useful in controlled release applications where the release of active compounds is triggered by specific stimuli .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-nitrophenyl) carbonate: Similar in structure but with carbonate instead of succinate.
4-Nitrobenzyl alcohol: A simpler compound with only one nitrobenzyl group.
Uniqueness
Bis(4-nitrobenzyl) succinate is unique due to its dual nitrobenzyl groups attached to a succinate backbone, providing multiple reactive sites for chemical modifications. This makes it more versatile compared to simpler compounds like 4-nitrobenzyl alcohol .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for multiple chemical modifications, making it valuable in research and industrial applications.
Propiedades
Número CAS |
58265-86-4 |
|---|---|
Fórmula molecular |
C18H16N2O8 |
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
bis[(4-nitrophenyl)methyl] butanedioate |
InChI |
InChI=1S/C18H16N2O8/c21-17(27-11-13-1-5-15(6-2-13)19(23)24)9-10-18(22)28-12-14-3-7-16(8-4-14)20(25)26/h1-8H,9-12H2 |
Clave InChI |
CTSIAVDIJRBHQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC(=O)CCC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine](/img/structure/B14612400.png)
![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)





![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)

